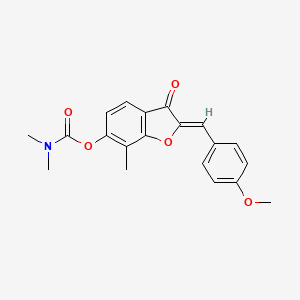

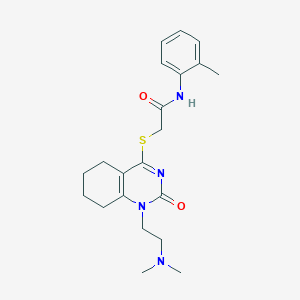

![molecular formula C23H38O4Si B2487404 5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester CAS No. 1417407-35-2](/img/structure/B2487404.png)

5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

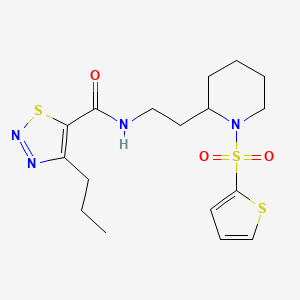

5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C23H38O4Si and its molecular weight is 406.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Reactivity and Synthesis

Hydrolysis and Ester Cleavage

This compound undergoes C–C bond cleavage under basic hydrolysis with the formation of potassium ethyl carbonate and methylcyclopentadienes. Different hydrolysis conditions lead to varying products and reactions, such as thermal dimerization and polymerization under acid-catalyzed hydrolysis (Burger, Erne-Zellweger, & Mayerl, 1987).

Rearrangement Reactions

Treatment with certain solvents like toluene can result in the formation of various cycloaddition products and rearranged esters, showcasing the compound's potential in synthetic organic chemistry (Kim, 1986).

Reductive Alkylation

Methylpyrrole carboxylic esters, which include similar structural features, demonstrate reductive alkylation capabilities. This reactivity has implications in the synthesis of various substituted pyrroles (Roomi & Macdonald, 1970).

Enantioselective Reactions

- Enantioselective Hydrolysis: In studies involving similar dihydropyridine esters, the influence of acyl chain length and branching on the enantioselectivity of enzymes like Candida rugosa lipase was observed, highlighting potential applications in asymmetric synthesis and chiral separations (Sobolev et al., 2002).

Cycloaddition Reactions

- Cycloadditions and Polymerizations: The compound's potential in forming cycloaddition products and polymers is indicated by studies on similar cyclopentene esters. These reactions are significant in the synthesis of complex organic molecules and materials (Maviov & Kucherov, 1964).

Organometallic Chemistry

- Reactions with Organometallic Compounds: Studies involving germane compounds reacting with esters show the versatility of these reactions, which can be relevant for the compound in forming complex organometallic structures (Kettani et al., 2007).

作用機序

Based on the structure of the compound, it is a derivative of cyclopentadiene , which is a common precursor in organometallic chemistry . It’s also worth noting that compounds with similar structures, such as 1,3-dienals or 1,3-dienones, have been synthesized using diazo compounds and furans . These reactions are metal-free, additive-free, and feature broad functional group tolerance .

Moreover, the compound seems to have a structure that could potentially undergo Knoevenagel condensation , a reaction that involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester' involves the reaction of 2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester with triisopropylsilyl chloride followed by Wittig reaction with the resulting triisopropylsilyl derivative.", "Starting Materials": [ "2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester", "triisopropylsilyl chloride", "sodium hydride", "methylene triphenylphosphorane" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester in dry tetrahydrofuran (THF) and add sodium hydride to the solution.", "Step 2: Add triisopropylsilyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting triisopropylsilyl derivative in dry THF and add methylene triphenylphosphorane to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours.", "Step 7: Quench the reaction with water and extract the product with ethyl acetate.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] } | |

CAS番号 |

1417407-35-2 |

分子式 |

C23H38O4Si |

分子量 |

406.6 g/mol |

IUPAC名 |

diethyl 2,4-dimethyl-5-[tri(propan-2-yl)silylmethylidene]cyclopenta-1,3-diene-1,3-dicarboxylate |

InChI |

InChI=1S/C23H38O4Si/c1-11-26-22(24)20-17(9)19(21(18(20)10)23(25)27-12-2)13-28(14(3)4,15(5)6)16(7)8/h13-16H,11-12H2,1-10H3 |

InChIキー |

LHOBLFNUJJHCSK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |

正規SMILES |

CCOC(=O)C1=C(C(=C[Si](C(C)C)(C(C)C)C(C)C)C(=C1C)C(=O)OCC)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

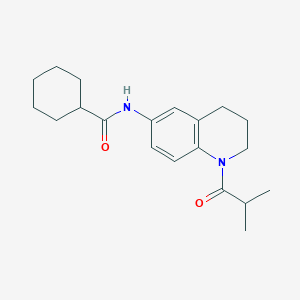

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2487322.png)

![Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2487324.png)

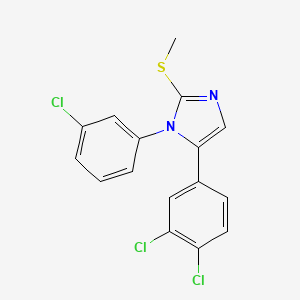

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

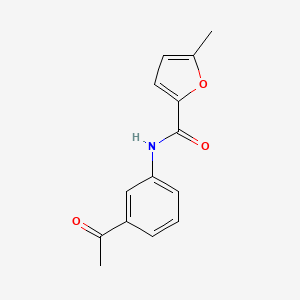

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)